N-(furan-2-ylmethyl)-3-iodoaniline
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Overview
Description
N-(furan-2-ylmethyl)-3-iodoaniline is an organic compound that features a furan ring, an iodine atom, and an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-3-iodoaniline typically involves the reaction of 3-iodoaniline with furan-2-carbaldehyde under specific conditions. One common method includes the use of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like NMM (N-methylmorpholine) to facilitate the reaction . The reaction is often carried out under microwave-assisted conditions to enhance the yield and reduce reaction time .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature and solvent choice, can improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-3-iodoaniline can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The iodine atom can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(furan-2-ylmethyl)-3-iodoaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-3-iodoaniline involves its interaction with specific molecular targets. The furan ring and iodine atom can participate in various biochemical pathways, potentially leading to the inhibition of enzymes or modulation of receptor activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine: A compound with similar structural features but different functional groups, used in neurochemical studies.
N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: Another furan derivative with potential biological activities.
Uniqueness
N-(furan-2-ylmethyl)-3-iodoaniline is unique due to the presence of both a furan ring and an iodine atom, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C11H10INO |
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Molecular Weight |
299.11 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-3-iodoaniline |
InChI |
InChI=1S/C11H10INO/c12-9-3-1-4-10(7-9)13-8-11-5-2-6-14-11/h1-7,13H,8H2 |
InChI Key |
HJJPAUBSESLLDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)NCC2=CC=CO2 |
Origin of Product |
United States |
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